3-(3-Cyclohexylpropanamido)benzofuran-2-carboxamide
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Overview
Description
Benzofuran-2-carboxylic acid derivatives, such as “3-(3-Cyclohexylpropanamido)benzofuran-2-carboxamide”, are promising pharmaceutical targets for the development of anti-cancer agents as well as agents for the treatment of neurological disorders . They have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis
The molecular structure of benzofuran-2-carboxamide derivatives is complex and diverse. The benzofuran core is present in many biologically active natural products . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzofuran-2-carboxamide derivatives include C–H arylation and transamidation . These reactions are directed by 8-aminoquinoline and catalyzed by palladium . The reactions proceed via the intermediate N-acyl-Boc-carbamates .Scientific Research Applications
Synthesis and Biological Evaluation
- A range of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the potential for developing new bioactive chemical entities (Lavanya et al., 2017).
Microwave-assisted Parallel Synthesis
- Benzofuran-2-carboxamides with significant biological and medicinal importance were synthesized using a microwave-assisted one-pot parallel approach. The synthesized compounds demonstrated in vivo anti-inflammatory, analgesic, and antipyretic activities, with some derivatives exhibiting potent activities of interest (Xie et al., 2014).
Antiproliferative Potency on Tumour Cell Lines
- Novel heterocyclic derivatives of benzofuran-2-carboxamides were synthesized and showed selective, concentration-dependent antiproliferative effects on certain tumour cell lines at micromolar concentrations. Specific compounds induced apoptosis or acted through other cell death mechanisms, indicating their potential as chemotherapeutic agents (Hranjec et al., 2013).
Synthesis Techniques and Applications
- Various studies have developed efficient synthetic protocols and methodologies for creating libraries of benzofuran-based compounds. These include the use of microwave-assisted multicomponent protocols, diversity-oriented synthesis, and molecular docking studies to explore structural, spectroscopic properties, and biological activities of benzofuran-carboxylic acids derivatives (Vincetti et al., 2016), (Qin et al., 2017).
Future Directions
Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The high efficiency and modularity of the current synthetic strategy make it a very attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .
Properties
IUPAC Name |
3-(3-cyclohexylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWXQKHVLOOLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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